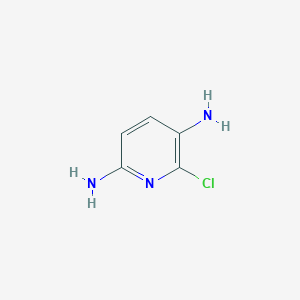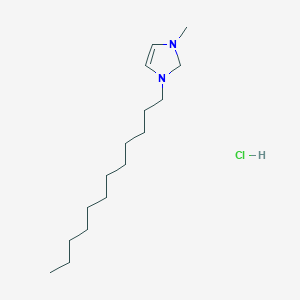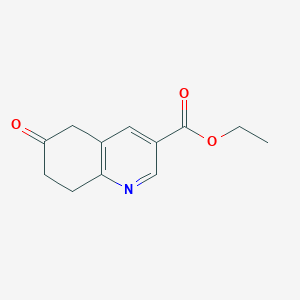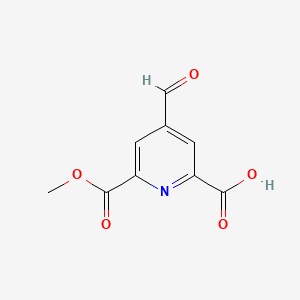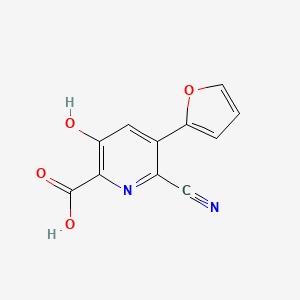
6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid is a heterocyclic compound that features a cyano group, a furan ring, and a hydroxypicolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxaldehyde with malononitrile in the presence of a base to form a cyano-substituted furan derivative. This intermediate is then subjected to cyclization and hydroxylation reactions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
- Oxidation of the hydroxyl group can yield 6-Cyano-5-(furan-2-yl)-3-oxopicolinic acid.
- Reduction of the cyano group can produce 6-Amino-5-(furan-2-yl)-3-hydroxypicolinic acid.
- Substitution reactions can lead to various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
- 6-Cyano-5-methoxyindolo[2,3-a]carbazole
- 6-Cyano-5-(furan-2-yl)-3-oxopicolinic acid
- 6-Amino-5-(furan-2-yl)-3-hydroxypicolinic acid
Comparison: 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid is unique due to the presence of both a cyano group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H6N2O4 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
6-cyano-5-(furan-2-yl)-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O4/c12-5-7-6(9-2-1-3-17-9)4-8(14)10(13-7)11(15)16/h1-4,14H,(H,15,16) |
InChI Key |
YMYCFVAWARRKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(N=C2C#N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B14857692.png)
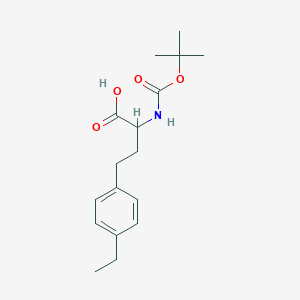
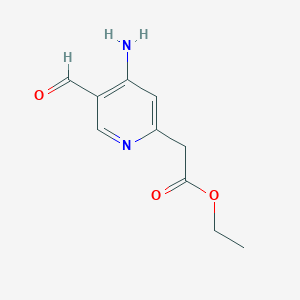
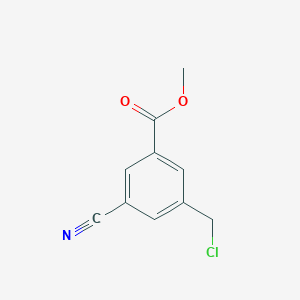
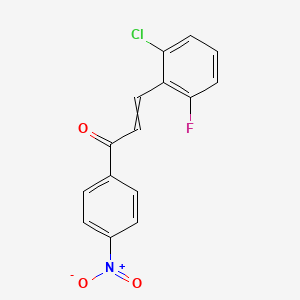
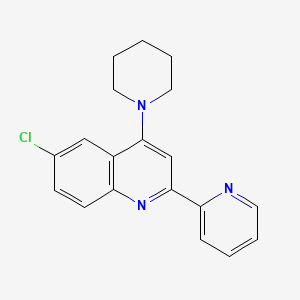
![exo-3-Azabicyclo[3.2.1]octan-8-ol HCl](/img/structure/B14857737.png)
![2-[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14857746.png)
![2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide](/img/structure/B14857751.png)
![5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole](/img/structure/B14857752.png)
